An In-depth Technical Guide to 5-Fluoro-2-methoxyisonicotinic Acid
An In-depth Technical Guide to 5-Fluoro-2-methoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methoxyisonicotinic acid, identified by the CAS Number 884495-30-1 , is a fluorinated pyridine derivative that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical research and drug development.[1] Its structural features, namely the presence of a fluorine atom and a methoxy group on the isonicotinic acid scaffold, make it a valuable building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, analytical methodologies for its characterization, and its applications in the development of novel therapeutics, particularly in oncology and the study of enzyme inhibition.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Fluoro-2-methoxyisonicotinic acid is fundamental for its effective use in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile when incorporated into larger molecules.
| Property | Value | Source |
| CAS Number | 884495-30-1 | [1] |
| Molecular Formula | C₇H₆FNO₃ | [1] |
| Molecular Weight | 171.13 g/mol | [1] |
| Appearance | White Powder | [1] |
| Boiling Point | 372°C at 760 mmHg | [1] |
| Purity | ≥95% | [1] |
| Storage | 2-8°C, under inert gas | [1] |
Synthesis of 5-Fluoro-2-methoxyisonicotinic Acid: A Conceptual Workflow
While specific, detailed industrial synthesis protocols are often proprietary, a plausible and scientifically sound synthetic route can be conceptualized based on established organic chemistry principles for related fluorinated heterocycles. A common strategy involves the construction of the substituted pyridine ring followed by functional group manipulations.
A potential synthetic pathway could commence from a readily available di-substituted pyridine precursor. The introduction of the fluorine atom can often be achieved via nucleophilic aromatic substitution on an activated pyridine ring. The methoxy group can be introduced through a nucleophilic substitution of a suitable leaving group, such as a chlorine atom, with sodium methoxide. Finally, hydrolysis of an ester or nitrile group at the 4-position would yield the desired carboxylic acid.
Conceptual Synthesis Workflow Diagram
Caption: A conceptual workflow for the synthesis of 5-Fluoro-2-methoxyisonicotinic acid.
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. 5-Fluoro-2-methoxyisonicotinic acid serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly in oncology and infectious diseases.[1]
Role in Oncology Research
Fluorinated compounds, such as the well-known anticancer drug 5-fluorouracil (5-FU), have long been a cornerstone of chemotherapy.[2][3] The fluorine atom in these molecules can block metabolic pathways essential for cancer cell proliferation.[2] 5-Fluoro-2-methoxyisonicotinic acid can be utilized to synthesize analogs of existing anticancer agents or novel compounds that target specific biological pathways involved in cancer progression. Its structure is valuable for developing molecules that can interact with specific biological targets, aiding in the discovery and development of more effective and targeted cancer treatments.[1]
Enzyme Inhibition
The unique electronic properties of the fluorine atom can lead to strong interactions with enzyme active sites. Therefore, derivatives of 5-Fluoro-2-methoxyisonicotinic acid are explored as potential enzyme inhibitors. By designing molecules that fit into the active site of a target enzyme, researchers can modulate its activity, which is a key strategy in treating a wide range of diseases.[1]
Signaling Pathway Modulation (Hypothetical)
While specific signaling pathways modulated by derivatives of 5-Fluoro-2-methoxyisonicotinic acid are not extensively documented in publicly available literature, a hypothetical scenario can be envisioned based on the known mechanisms of other fluorinated drugs. For instance, a drug candidate synthesized from this intermediate could potentially inhibit a kinase involved in a cancer cell signaling cascade, thereby blocking downstream proliferative signals.
Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derivative.
Analytical Methodologies
The characterization and purity assessment of 5-Fluoro-2-methoxyisonicotinic acid are crucial for its application in synthesis and biological studies. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is a suitable technique for determining the purity of 5-Fluoro-2-methoxyisonicotinic acid. While a specific validated method is not publicly available, a general protocol can be proposed based on methods used for similar aromatic carboxylic acids.
Exemplary HPLC Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., methanol or the mobile phase).
This method would allow for the separation of the target compound from potential impurities and starting materials, enabling accurate purity assessment.
Analytical Workflow Diagram
Caption: A typical analytical workflow for the characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of 5-Fluoro-2-methoxyisonicotinic acid.
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¹H NMR: The proton NMR spectrum would provide information on the number and chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the pyridine ring and the protons of the methoxy group would exhibit characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, and the coupling with the fluorine atom would provide further structural confirmation.
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¹⁹F NMR: Fluorine-19 NMR would show a signal corresponding to the fluorine atom, and its chemical shift would be indicative of its electronic environment.
A commercial supplier notes that the NMR of their product "Conforms to Structure," indicating that this is a standard quality control measure.[1]
Conclusion
5-Fluoro-2-methoxyisonicotinic acid is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and the strategic placement of the fluoro and methoxy functional groups make it an attractive starting material for the synthesis of novel therapeutic agents. A comprehensive understanding of its synthesis, analytical characterization, and potential applications is essential for researchers and scientists working to advance the frontiers of medicine. The continued exploration of derivatives of this compound is likely to yield new and improved treatments for a variety of diseases.
References
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Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. National Institutes of Health. [Link]
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The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells. PubMed. [Link]
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Pharmacologic modulation of 5-fluorouracil by folinic acid and pyridoxine for treatment of patients with advanced breast carcinoma. National Institutes of Health. [Link]
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Quick HPLC-PDA Method for Simultaneous Determination of Five Selected Quinolones in Commercial Pharmaceutical Formulations. ResearchGate. [Link]
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Sources
- 1. 5-Fluoro-2-methoxyisonicotinic acid [myskinrecipes.com]
- 2. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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